Cas no 829-35-6 (2-(4-Methoxyphenyl)-1,3,4-oxadiazole)

2-(4-Methoxyphenyl)-1,3,4-oxadiazole structure
829-35-6 structure
Product Name:2-(4-Methoxyphenyl)-1,3,4-oxadiazole
Número CAS:829-35-6
MF:C9H8N2O2
Megavatios:176.172021865845
MDL:MFCD00491615
CID:839346
PubChem ID:766687
Update Time:2024-10-27

2-(4-Methoxyphenyl)-1,3,4-oxadiazole Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-methoxyphenyl)-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole, 2-(4-methoxyphenyl)-
    • 2-(4-methoxyphenyl)-1,3,4-oxadiazol
    • Enamine_001079
    • HMS1397B01
    • STK083417
    • ODZ101311
    • 2813AC
    • AM20041221
    • ST24027563
    • 1,3,4-Oxadiazole, 2-(p-methoxyphenyl)- (6CI, 7CI, 8CI)
    • 2-(4-Methoxyphenyl)-1,3,4-oxadiazole (ACI)
    • SR-01000396391
    • 2-(4-Methoxyphenyl)-1 pound not3 pound not4-oxadiazole
    • DS-15558
    • MFCD00491615
    • SR-01000396391-1
    • 829-35-6
    • SY116593
    • SCHEMBL4581181
    • C76653
    • AKOS001018525
    • DTXSID20354214
    • Z54343915
    • CS-0150402
    • DB-025699
    • 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
    • MDL: MFCD00491615
    • Renchi: 1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-11-10-6-13-9/h2-6H,1H3
    • Clave inchi: GYESXRJGLIKNAM-UHFFFAOYSA-N
    • Sonrisas: N1=COC(C2C=CC(OC)=CC=2)=N1

Atributos calculados

  • Calidad precisa: 176.058577502g/mol
  • Masa isotópica única: 176.058577502g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 158
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 48.2
  • Xlogp3: 1.4

Propiedades experimentales

  • Denso: 1.190
  • Punto de ebullición: 296.4°C at 760 mmHg

2-(4-Methoxyphenyl)-1,3,4-oxadiazole Información de Seguridad

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2-(4-Methoxyphenyl)-1,3,4-oxadiazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 12 h, reflux
Referencia
Palladium-Catalyzed Domino Allenamide Carbopalladation/Direct C-H Allylation of Heteroarenes: Synthesis of Primprinine and Papaverine Analogues
Hedouin, Jonathan; et al, Organic Letters, 2018, 20(19), 6027-6032

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (Al(3+) exchanged) ;  15 min, 55 °C
Referencia
Microwave promoted one-pot synthesis of 2-aryl substituted 1,3,4-oxadiazoles and 1,2,4-oxadiazole derivatives using Al3+-K10 clay as a heterogeneous catalyst
Suresh, Dhanusu; et al, Tetrahedron Letters, 2014, 55(27), 3678-3682

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ;  12 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Synthesis of 1,3,4-Oxadiazoles via Annulation of Hydrazides and Benzene-1,3,5-triyl Triformate under Metal-Free Conditions
Yin, Zhiping; et al, Synthesis, 2018, 50(16), 3238-3242

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Phosphorus oxychloride Solvents: Toluene ,  Water ;  rt; 30 min, rt; 3 - 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; cooled
Referencia
Synthesis and antimicrobial evaluation of newer 1,3,4-oxadiazole derivatives containing R-phenyl moiety under conventional conditions
Pagare, Ashwini H.; et al, International Journal of TechnoChem Research, 2016, 2(2), 158-164

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; cooled
Referencia
Synthesis and antimicrobial evaluation of newer 1,3,4-oxadiazole derivatives containing R-phenyl moiety under conventional conditions
Pagare, Ashwini H.; et al, International Journal of TechnoChem Research, 2016, 2(2), 158-164

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  8 h, reflux
2.1 Solvents: Ethanol ;  5 h, 140 °C
Referencia
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents
Boddapati, S. N. Murthy; et al, Turkish Journal of Chemistry, 2022, 46(3), 766-776

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ;  2 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  overnight, 140 °C
Referencia
Room-Temperature Copper-Catalyzed Oxidation of Electron-Deficient Arenes and Heteroarenes Using Air
Liu, Qiang; et al, Angewandte Chemie, 2012, 51(19), 4666-4670

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  30 h, 100 °C
2.1 Solvents: Triethyl orthoformate ;  4 h, 140 °C
Referencia
A Metal-Free Route to 2-Aminooxazoles by Taking Advantage of the Unique Ring Opening of Benzoxazoles and Oxadiazoles with Secondary Amines
Joseph, Jomy; et al, Chemistry - A European Journal, 2011, 17(30), 8294-8298

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  4 h, reflux
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  4 h, reflux
3.1 Catalysts: p-Toluenesulfonic acid ;  4 h, reflux
Referencia
A base-induced ring-opening process of 2-substituted-1,3,4-oxadiazoles for the generation of nitriles at room temperature
Lu, Guo-ping; et al, Journal of Chemical Research, 2014, 38(6), 371-374

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  4 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) ;  2 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  overnight, 140 °C
Referencia
Room-Temperature Copper-Catalyzed Oxidation of Electron-Deficient Arenes and Heteroarenes Using Air
Liu, Qiang; et al, Angewandte Chemie, 2012, 51(19), 4666-4670

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Ammonium chloride Solvents: Ethanol ;  30 min, rt → reflux
Referencia
Efficient synthesis of 1,3,4-oxadiazoles promoted by NH4Cl
Gnanasekaran, Krishna Kumar; et al, Tetrahedron Letters, 2014, 55(50), 6776-6778

Métodos de producción 12

Condiciones de reacción
1.1 rt → 140 °C; 6 h, 140 °C
Referencia
Amination of Benzoxazoles and 1,3,4-Oxadiazoles Using 2,2,6,6-Tetramethylpiperidine-N-oxoammonium Tetrafluoroborate as an Organic Oxidant
Wertz, Sebastian; et al, Angewandte Chemie, 2011, 50(48), 11511-11515

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 110 °C
1.2 Reagents: Potassium carbonate ;  15 h, 110 °C
Referencia
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones
Gao, Qinghe; et al, Organic Letters, 2015, 17(12), 2960-2963

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (T-… Solvents: Tetrahydrofuran ;  25 °C; 5 min, 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  2 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases
Schwaerzer, Kuno; et al, Organic Letters, 2020, 22(5), 1899-1902

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ;  1 h, 100 °C
Referencia
[4+1] cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5
Wang, Ya; et al, Chinese Chemical Letters, 2022, 33(3), 1511-1514

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Lithium perchlorate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  1.5 h, 100 °C
1.2 Reagents: Water
Referencia
Synthesis of N-Sulfonyl Amidines and 1,3,4-Oxadiazoles through Electrochemical Activation of DMF
Mahanty, Kingshuk; et al, Advanced Synthesis & Catalysis, 2023, 365(1), 96-103

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium persulfate Catalysts: Cuprous iodide ;  1 h, 120 °C
Referencia
DMF as Methine Source: Copper-Catalyzed Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles
Wang, Shoucai; et al, Advanced Synthesis & Catalysis, 2019, 361(17), 3986-3990

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
1.2 Reagents: Potassium carbonate ,  Oxygen ;  2 h, 120 °C
Referencia
Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond
Fan, Yuxing; et al, Journal of Organic Chemistry, 2016, 81(15), 6820-6825

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
1.2 Reagents: Potassium carbonate ,  Oxygen ;  2 h, 120 °C
Referencia
Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond
Fan, Yuxing; et al, Journal of Organic Chemistry, 2016, 81(15), 6820-6825

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Dimethylformamide ;  15 min, rt; 10 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  10 h, reflux
1.3 8 h, 140 °C
Referencia
Transition metal-free direct C-H bond thiolation of 1,3,4-oxadiazoles and related heteroarenes
Zou, Liang-Hua; et al, Chemical Communications (Cambridge, 2012, 48(92), 11307-11309

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  4 h, reflux
2.1 Catalysts: p-Toluenesulfonic acid ;  4 h, reflux
Referencia
A base-induced ring-opening process of 2-substituted-1,3,4-oxadiazoles for the generation of nitriles at room temperature
Lu, Guo-ping; et al, Journal of Chemical Research, 2014, 38(6), 371-374

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Phosphorus pentoxide ;  4 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
2.1 Reagents: Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (T-… Solvents: Tetrahydrofuran ;  25 °C; 5 min, 25 °C
2.2 Catalysts: Tetrakis(triphenylphosphine)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  2 h, 50 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases
Schwaerzer, Kuno; et al, Organic Letters, 2020, 22(5), 1899-1902

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ;  30 min, rt; 8 - 9 h, 60 °C
2.1 Reagents: Potassium hydroxide ,  Phosphorus oxychloride Solvents: Toluene ,  Water ;  rt; 30 min, rt; 3 - 4 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; cooled
Referencia
Synthesis and antimicrobial evaluation of newer 1,3,4-oxadiazole derivatives containing R-phenyl moiety under conventional conditions
Pagare, Ashwini H.; et al, International Journal of TechnoChem Research, 2016, 2(2), 158-164

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 5 °C → reflux
2.1 12 h, 100 - 110 °C
Referencia
Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]piperazine derivatives and evaluation of their in vivo anticonvulsant activity
Harish, Kikkeri P.; et al, European Journal of Medicinal Chemistry, 2013, 65, 276-283

Métodos de producción 25

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  30 min, rt
2.1 Reagents: Hydrazine hydrate (1:1) ;  30 min, rt; 8 - 9 h, 60 °C
3.1 Reagents: Potassium hydroxide ,  Phosphorus oxychloride Solvents: Toluene ,  Water ;  rt; 30 min, rt; 3 - 4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; cooled
Referencia
Synthesis and antimicrobial evaluation of newer 1,3,4-oxadiazole derivatives containing R-phenyl moiety under conventional conditions
Pagare, Ashwini H.; et al, International Journal of TechnoChem Research, 2016, 2(2), 158-164

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  5 h, 5 °C → reflux
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 5 °C → reflux
3.1 12 h, 100 - 110 °C
Referencia
Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]piperazine derivatives and evaluation of their in vivo anticonvulsant activity
Harish, Kikkeri P.; et al, European Journal of Medicinal Chemistry, 2013, 65, 276-283

2-(4-Methoxyphenyl)-1,3,4-oxadiazole Raw materials

2-(4-Methoxyphenyl)-1,3,4-oxadiazole Preparation Products

2-(4-Methoxyphenyl)-1,3,4-oxadiazole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:829-35-6)2-(4-Methoxyphenyl)-1,3,4-oxadiazole
Número de pedido:A15832
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:00
Precio ($):197.0/839.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:829-35-6)2-(4-Methoxyphenyl)-1,3,4-oxadiazole
A15832
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):197.0/839.0